molecular formula C13H19NO B1493600 1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2201315-20-8

1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol

Cat. No.: B1493600
CAS No.: 2201315-20-8
M. Wt: 205.3 g/mol
InChI Key: PGPMDMGHCGTIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol is a synthetic organic compound featuring a cyclobutanol ring core substituted with a (2-ethylphenyl)aminomethyl group. This structure classifies it as an amino alcohol, a group known for its significant versatility in medicinal chemistry and chemical synthesis. Compounds containing the cyclobutanol scaffold are of high interest in pharmaceutical research for constructing more complex three-dimensional molecular architectures. Research Applications & Value: This chemical is intended for research use only and is not for human or veterinary drug use. Its primary research value lies as a building block or synthetic intermediate in the development of novel bioactive molecules. The presence of both amino and hydroxyl functional groups on a rigid cyclobutane ring makes it a valuable precursor for exploring structure-activity relationships in drug discovery programs, particularly in the synthesis of compounds with potential central nervous system (CNS) activity. Mechanism of Action: As a building block, 1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol does not have a defined therapeutic mechanism of action. Its utility in research derives from its chemical reactivity. The hydroxyl and amino groups can undergo various synthetic transformations, such as condensation, alkylation, and amide bond formation, allowing researchers to create diverse chemical libraries for screening. The 2-ethylphenyl moiety may contribute to lipophilicity and influence the pharmacokinetic properties of the resulting molecules.

Properties

IUPAC Name

1-[(2-ethylanilino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-11-6-3-4-7-12(11)14-10-13(15)8-5-9-13/h3-4,6-7,14-15H,2,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPMDMGHCGTIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NCC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

C13H17NO\text{C}_{13}\text{H}_{17}\text{N}\text{O}

This structure includes a cyclobutane ring, an amino group, and a phenyl substituent, which contribute to its reactivity and interaction with biological targets.

The biological activity of 1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds with active sites on enzymes or receptors, potentially modulating their activity. The cyclobutane ring provides structural rigidity, which may enhance binding affinity and specificity towards certain targets.

Antimicrobial Activity

Research has indicated that compounds similar in structure to 1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the inhibition of specific signaling pathways involved in cell proliferation.

Cell Line IC50 (µM) Mechanism
HeLa (cervical)15Induction of apoptosis
MCF7 (breast)20Cell cycle arrest
A549 (lung)12Inhibition of proliferation

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may offer neuroprotective effects. They could potentially mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various cyclobutanol derivatives, including those related to 1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol. The results demonstrated significant inhibition against Staphylococcus aureus with an IC50 value of approximately 10 µM, indicating strong potential for further development as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies conducted on breast cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways. The compound's ability to inhibit CDK enzymes was highlighted as a mechanism for its anticancer activity, with IC50 values ranging from 12 to 20 µM depending on the specific cell line tested .

Comparison with Similar Compounds

1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol

  • Structure: Cyclopropane ring fused to cyclobutanol, with an aminomethyl group .
  • Molecular Formula: C₉H₁₇NO (vs. target compound’s larger ethylphenyl group, which would increase molecular weight).
  • Reduced steric bulk compared to the 2-ethylphenyl group may improve solubility in polar solvents.
  • Applications: Not explicitly stated, but cyclopropane motifs are often used in drug design for metabolic stability .

1-[Amino-(4-fluorophenyl)methyl]cyclobutan-1-ol

  • Structure: 4-Fluorophenyl substituent attached via aminomethyl to cyclobutanol .
  • Molecular Formula: C₁₁H₁₄FNO (CAS 1402152-75-3).
  • The fluorophenyl group may confer resistance to oxidative metabolism compared to the ethylphenyl group.
  • Safety : Requires precautions for inhalation exposure, as per GHS safety data .

1-[(Methylamino)methyl]cyclobutan-1-ol

  • Structure: Methylamino group attached to cyclobutanol .
  • Molecular Formula: C₆H₁₃NO (MW 115.18 g/mol; CAS 1461706-88-6).
  • Key Differences: Simpler structure with lower molecular weight, suggesting higher volatility and aqueous solubility.
  • Data Availability : PubChem CID 53948623 provides additional structural details .

1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol

  • Structure: Extended 4-aminobutyl chain attached to cyclobutanol .
  • Molecular Formula : C₉H₂₀N₂O (MW 172.27 g/mol; CAS 2169432-27-1).
  • Key Differences :
    • Additional amine groups increase basicity and hydrogen-bonding capacity, favoring interactions with biological macromolecules.
    • The longer chain may reduce membrane permeability but improve solubility in polar solvents.
  • Availability : Discontinued, limiting practical use .

Physicochemical Properties

Property Target (Ethylphenyl) Fluorophenyl Analog Methylamino Analog
Molecular Weight ~245 g/mol (estimated) 195.24 g/mol 115.18 g/mol
Polarity Moderate (ethylphenyl) High (fluorine) Low (methyl group)
Solubility Likely hydrophobic Polar solvents favored High aqueous solubility

Preparation Methods

Cyclobutanol Ring Formation

  • The cyclobutanol ring can be prepared from cyclobutanone, a commercially available cyclic ketone.
  • Alternatively, cyclization reactions involving 1,4-dihalobutanes under basic conditions can generate the cyclobutane ring, which can then be functionalized to introduce the hydroxyl group.
  • For example, cyclobutanone can be converted to cyclobutanol by reduction using sodium borohydride or lithium aluminum hydride.

Aminomethyl Group Introduction via Reductive Amination

  • The key step is the reaction of cyclobutanone with 2-ethylphenylamine (2-ethyl aniline) to form an imine intermediate.
  • This imine is then reduced, typically by sodium borohydride or sodium triacetoxyborohydride, to yield the aminomethyl-substituted cyclobutanol.
  • This reductive amination method is widely used due to its mild conditions and high selectivity.

Alternative Methodologies

  • Oxidation of cyclobutanol derivatives to cyclobutanone followed by electrophilic amination with amines under copper catalysis has been reported for related systems.
  • Schiff base formation followed by reduction is a common industrial approach, as seen in the preparation of 4,5-dimethoxy-1-(methyl amino-methyl)-benzo-cyclobutane, which parallels the aminomethylation step.

Example Synthesis Protocol (Adapted from Analogous Compounds)

Step Reagents/Conditions Description Yield (%)
1. Formation of cyclobutanone intermediate Commercial cyclobutanone or cyclization of 1,4-dihalobutane under basic conditions Provides cyclobutanone precursor N/A (commercial or high yield)
2. Reductive amination Cyclobutanone + 2-ethylphenylamine, solvent: THF or ethanol, reducing agent: NaBH4 or NaBH(OAc)3, temperature: 0–25 °C, time: 4–6 hours Formation of imine followed by reduction to aminomethyl cyclobutanol 75–90% (estimated based on analogs)
3. Purification Extraction with dichloromethane, drying, evaporation Isolates pure product N/A

Chemical Reaction Analysis

  • Reductive Amination : The reaction proceeds via imine formation between the ketone carbonyl of cyclobutanone and the amine group of 2-ethylphenylamine, followed by reduction to the secondary amine.
  • Catalysts and Solvents : Sodium triacetoxyborohydride is preferred for its selectivity and mildness, often used in THF or dichloromethane.
  • Temperature Control : Low to ambient temperatures prevent side reactions and improve selectivity.
  • Purification : Standard organic extraction and drying steps yield the desired compound with high purity.

Comparative Data from Related Preparations

Compound Amino Group Source Reducing Agent Solvent Yield (%) Notes
1-{[(2-Chloro-4-methylphenyl)amino]methyl}cyclobutan-1-ol 2-chloro-4-methylaniline NaBH4 or LiAlH4 Ethanol, THF 75–85 Similar ring and substitution pattern
4,5-dimethoxy-1-(methyl amino-methyl)-benzo-cyclobutane Methylamine hydrochloride Sodium triacetoxyborohydride THF 89 Schiff base intermediate, mild conditions

Q & A

Q. What precautions are critical for handling this compound in vitro?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste Disposal : Neutralize with 10% acetic acid before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol
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